N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride
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Overview
Description
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is obtained by passing gaseous hydrogen chloride through the reaction mixture, which helps in stabilizing the compound for storage .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclocondensation reaction, followed by purification steps to isolate the hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)acrylamide: A related compound with similar structural features but different functional groups.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another compound with a tetrahydropyran ring and a propynyl group.
Uniqueness
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its stability as a hydrochloride salt also makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-prop-2-ynyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h1,8-9H,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLDRRWWLVFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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